methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(3-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(3-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14764263
InChI: InChI=1S/C22H19ClN2O4/c1-11-16(22(27)29-3)18(19(24-11)12-6-4-7-13(10-12)28-2)17-14-8-5-9-15(23)20(14)25-21(17)26/h4-10,17,24H,1-3H3,(H,25,26)
SMILES:
Molecular Formula: C22H19ClN2O4
Molecular Weight: 410.8 g/mol

methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(3-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate

CAS No.:

Cat. No.: VC14764263

Molecular Formula: C22H19ClN2O4

Molecular Weight: 410.8 g/mol

* For research use only. Not for human or veterinary use.

methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(3-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate -

Specification

Molecular Formula C22H19ClN2O4
Molecular Weight 410.8 g/mol
IUPAC Name methyl 4-(7-chloro-2-oxo-1,3-dihydroindol-3-yl)-5-(3-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate
Standard InChI InChI=1S/C22H19ClN2O4/c1-11-16(22(27)29-3)18(19(24-11)12-6-4-7-13(10-12)28-2)17-14-8-5-9-15(23)20(14)25-21(17)26/h4-10,17,24H,1-3H3,(H,25,26)
Standard InChI Key IEKSDNZOFMSZEY-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=C(N1)C2=CC(=CC=C2)OC)C3C4=C(C(=CC=C4)Cl)NC3=O)C(=O)OC

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound’s structure integrates a 2,3-dihydro-1H-indole moiety substituted with a chlorine atom at the 7-position and a ketone group at the 2-position. This indole fragment is fused to a pyrrole ring bearing a methyl group at the 2-position, a 3-methoxyphenyl group at the 5-position, and a methyl ester at the 3-position. The molecular formula is C₂₂H₁₉ClN₂O₄, with a molecular weight of 410.85 g/mol .

Crystallographic and Spectroscopic Data

While direct crystallographic data for this specific compound is unavailable, related indole-pyrrole hybrids exhibit monoclinic crystal systems with space group P2₁/n and unit cell parameters approximating a = 9.5 Å, b = 16.9 Å, and c = 12.0 Å . Spectroscopic characterization typically involves:

  • ¹H NMR: Resonances for the indole NH (~10–12 ppm), pyrrole protons (~6–7 ppm), and methoxy groups (~3.8 ppm).

  • IR: Stretching vibrations for ester C=O (~1700 cm⁻¹), indole C=O (~1680 cm⁻¹), and aromatic C-Cl (~750 cm⁻¹).

Synthesis and Optimization Strategies

Key Synthetic Routes

The synthesis of this compound follows a multi-step strategy involving coupling reactions and cyclization processes:

  • Indole Precursor Preparation: 7-Chloro-2-oxoindoline is synthesized via Friedel-Crafts acylation of 4-chloroaniline, followed by cyclization .

  • Pyrrole Ring Formation: A Knorr-type reaction between the indole precursor and a β-keto ester derivative yields the pyrrole-indole hybrid. The methoxyphenyl group is introduced via Suzuki-Miyaura coupling using palladium catalysis .

  • Esterification: Final methylation of the carboxylic acid intermediate with methanol and sulfuric acid produces the methyl ester .

Reaction Conditions and Yields

  • Coupling Reactions: Conducted in tetrahydrofuran (THF) with N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt), achieving yields of 57–72% .

  • Purification: Silica gel column chromatography with ethyl acetate/hexane eluents ensures >95% purity .

Comparative Analysis with Structural Analogs

Compound NameStructural ModificationsBiological Activity
Methyl 5-(2-methoxyphenyl)pyrroleMethoxy at phenyl 2-positionAntifungal (MIC = 16 µg/mL)
7-Fluoroindole-pyrrole hybridFluorine replaces chlorineReduced cytotoxicity (IC₅₀ > 50 µM)
Unsubstituted pyrrole-indoleNo methoxy or methyl groupsInactive in antimicrobial assays

Table 1: Structure-activity relationships of pyrrole-indole derivatives .

Industrial and Research Applications

Pharmaceutical Development

The compound’s dual indole-pyrrole scaffold makes it a candidate for multitarget kinase inhibitors. Computational docking studies suggest affinity for cyclin-dependent kinases (CDK2: ΔG = -9.2 kcal/mol) and vascular endothelial growth factor receptors (VEGFR2: ΔG = -8.7 kcal/mol) .

Material Science Applications

Its extended π-conjugated system (λmax = 320 nm) and high thermal stability (decomposition temperature = 285°C) indicate potential use in organic semiconductors or fluorescent probes .

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